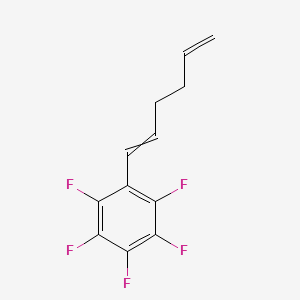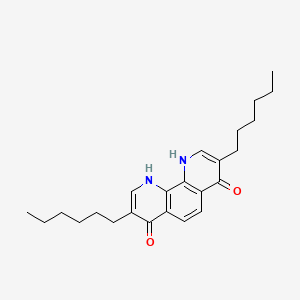![molecular formula C13H24Si2 B12574704 (Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane) CAS No. 478007-46-4](/img/structure/B12574704.png)
(Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane) is a compound that features a bicyclic structure with two trimethylsilane groups attached. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane) typically involves the reaction of bicyclo[2.2.1]hepta-2,5-diene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified by distillation or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated derivatives.
Substitution: The trimethylsilane groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane) is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine
Industry
In industry, this compound can be used in the production of polymers and other materials where its unique structural properties can impart desirable characteristics such as rigidity and stability.
Mécanisme D'action
The mechanism of action of (Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane) involves its ability to undergo various chemical reactions due to the presence of reactive sites on the bicyclic structure and the trimethylsilane groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: A similar compound without the trimethylsilane groups, used in similar synthetic applications.
(Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II): A palladium complex used as a catalyst in various coupling reactions.
Dimethyl bicyclo[2.2.1]-2,5-heptadiene-2,3-dicarboxylate: A derivative used in the synthesis of other complex molecules.
Uniqueness
The presence of the trimethylsilane groups in (Bicyclo[221]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane) imparts unique reactivity and stability compared to its analogs
Propriétés
Numéro CAS |
478007-46-4 |
|---|---|
Formule moléculaire |
C13H24Si2 |
Poids moléculaire |
236.50 g/mol |
Nom IUPAC |
trimethyl-(3-trimethylsilyl-2-bicyclo[2.2.1]hepta-2,5-dienyl)silane |
InChI |
InChI=1S/C13H24Si2/c1-14(2,3)12-10-7-8-11(9-10)13(12)15(4,5)6/h7-8,10-11H,9H2,1-6H3 |
Clé InChI |
LAWVZMJODSQWEB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C2CC1C=C2)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



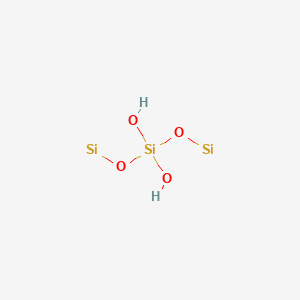
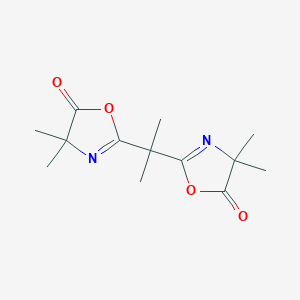
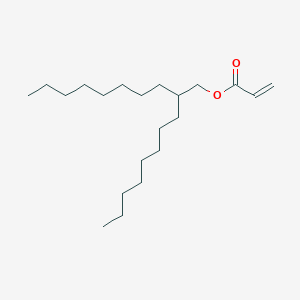
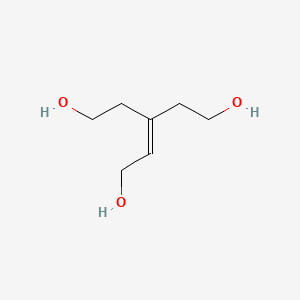
![2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride](/img/structure/B12574648.png)
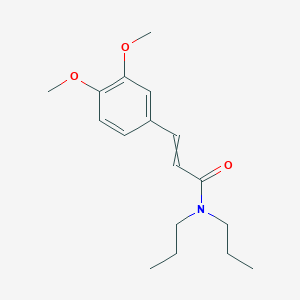
![2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B12574665.png)
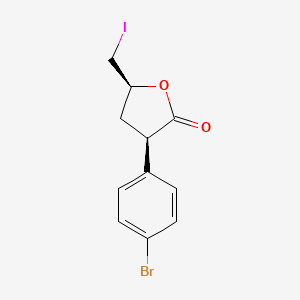
![2-(1,2,6,7-Tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethanamine;hydrochloride](/img/structure/B12574674.png)
![4-Methoxy-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12574677.png)
